2-((4-fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole

Description

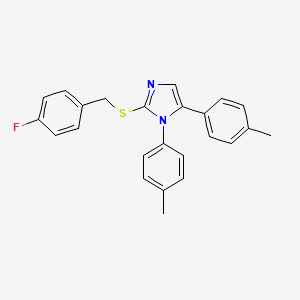

2-((4-Fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole is a substituted imidazole derivative characterized by a central imidazole ring functionalized with two para-tolyl (p-tolyl) groups at the 1- and 5-positions and a 4-fluorobenzylthio moiety at the 2-position. Imidazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Structural validation of such compounds typically employs X-ray crystallography (using programs like SHELXL and ORTEP ) and spectroscopic methods (e.g., NMR, IR) .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-1,5-bis(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2S/c1-17-3-9-20(10-4-17)23-15-26-24(27(23)22-13-5-18(2)6-14-22)28-16-19-7-11-21(25)12-8-19/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEQMNPBWMAIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride, p-tolylamine, and thiourea.

Formation of Intermediate: The reaction between 4-fluorobenzyl chloride and thiourea in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

Cyclization: The intermediate undergoes cyclization with p-tolylamine under acidic conditions to form the imidazole ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorobenzyl and thio groups can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiadiazole Derivatives (): Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl) derivatives share a 1,3,4-thiadiazole core instead of imidazole. Thiadiazoles are more electron-deficient due to additional sulfur atoms, which may reduce π-π stacking interactions compared to imidazoles. For example, compound 5j (melting point 138–140°C) exhibits higher thermal stability than 5m (melting point 135–136°C), likely due to the electron-withdrawing 4-chlorobenzyl group enhancing intermolecular forces .

Benzoimidazole Derivatives (): Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole feature a fused benzimidazole core, increasing rigidity and planarity. This structural feature enhances binding to biological targets but may reduce solubility compared to non-fused imidazoles. The fluorine atom in these derivatives, similar to the 4-fluorobenzyl group in the target compound, improves metabolic resistance .

Substituent Effects

- Fluorinated Groups: The 4-fluorobenzylthio group in the target compound parallels the 4-fluorophenyl substituent in 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole () . Fluorine’s electronegativity enhances dipole interactions and bioavailability.

- Thioether Linkages: The benzylthio moiety in the target compound is analogous to substituents in N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives (e.g., 5h, 5m).

Physicochemical Properties

Key Observations:

- Thiadiazole derivatives generally exhibit moderate-to-high yields (68–88%) and melting points (132–170°C), suggesting robust synthetic protocols .

- Fluorinated analogs (e.g., 4-fluorobenzyl or 4-fluorophenyl) may display enhanced thermal stability and bioactivity due to fluorine’s electronic effects .

Structural and Pharmacological Insights

- Crystallography: The triphenylimidazole in was resolved using SHELXL , a method applicable to the target compound for confirming stereochemistry and packing interactions.

Biological Activity

2-((4-fluorobenzyl)thio)-1,5-di-p-tolyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHFNS

- Molecular Weight : 320.42 g/mol

This imidazole derivative features a thioether linkage with a fluorobenzyl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated for various derivatives, including this compound.

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 0.22 | 0.25 |

| Control (Standard Antibiotic) | 0.10 | 0.15 |

The compound exhibited potent activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable ability to inhibit biofilm formation, which is critical in treating chronic infections .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines.

| Cell Line | IC (μM) |

|---|---|

| HeLa | 7.01 ± 0.60 |

| MCF-7 | 8.55 ± 0.35 |

| HCT116 | 14.31 ± 0.90 |

The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation, leading to significant reductions in cell viability . Molecular docking studies suggest that the compound binds effectively to the active sites of these kinases, further validating its potential as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition studies have revealed that the compound may act as a selective inhibitor for certain protein kinases involved in cancer progression.

| Enzyme Target | IC (nM) |

|---|---|

| Aurora-A kinase | 67 |

| CDK2 | 25 |

These findings indicate that the compound could be leveraged for therapeutic applications targeting kinase-mediated pathways in cancer .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that guided the optimization of biological activity through modifications at the thioether and imidazole positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.